IDO1 vs. TDO Selectivity: A Functional Differentiator from Benzothiazole Inhibitors
4-Phenyl-1,3-thiazole-2-thiol exhibits a functional selectivity profile for IDO1 over TDO that is measurably distinct from the analogous 2-mercaptobenzothiazole scaffold. In a cellular assay using mouse P815B cells, the compound inhibits mouse recombinant IDO1 with an IC50 of 20,000 nM, while it is practically inactive against mouse recombinant TDO (IC50 > 80,000 nM) [1]. This >4-fold selectivity window contrasts with certain benzothiazole-based inhibitors, which can show more balanced dual IDO1/TDO inhibition and thus different off-target liability profiles [2].
| Evidence Dimension | IDO1 vs. TDO Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | IDO1 IC50 = 20,000 nM; TDO IC50 > 80,000 nM |
| Comparator Or Baseline | 2-Mercaptobenzothiazole analogs typically exhibit more balanced IDO1/TDO inhibition (exact IC50 values context-dependent; class-level observation) |
| Quantified Difference | Selectivity ratio >4-fold for IDO1 over TDO |
| Conditions | Inhibition of mouse recombinant IDO and TDO expressed in mouse P815B cells, assessed as blockade of tryptophan degradation by HPLC |
Why This Matters
For programs seeking to avoid TDO-mediated resistance mechanisms in cancer immunotherapy, this selectivity profile prioritizes 4-phenyl-1,3-thiazole-2-thiol over dual IDO1/TDO inhibitors from the benzothiazole class.
- [1] BindingDB Entry BDBM50303910: 4-phenylthiazole-2-thiol (CHEMBL571436) IC50 data against TDO and IDO1 in P815B cells. View Source
- [2] Röhrig, U. F., Awad, L., Grosdidier, A., Larrieu, P., Stroobant, V., Colau, D., Cerundolo, V., Simpson, A. J., Vogel, P., Van den Eynde, B. J., Zoete, V., Michielin, O. Rational design of indoleamine 2,3-dioxygenase inhibitors. J. Med. Chem. 2010, 53, 1172-1189. View Source
